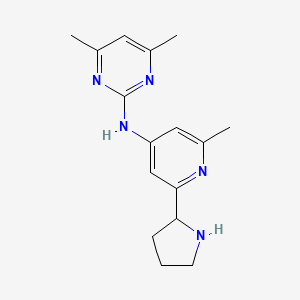
(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Vue d'ensemble
Description
(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a useful research compound. Its molecular formula is C16H21N5 and its molecular weight is 283.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine , with a molecular formula of and a molecular weight of 283.37 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is pivotal in understanding its biological activity. The presence of the pyrimidine and pyridine moieties contributes to its interaction with various biological targets.
Antiinflammatory Activity
Recent studies indicate that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for certain pyrimidine derivatives against COX-2 have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparison of IC50 Values for Pyrimidine Derivatives
| Compound | Target | IC50 (μmol) |
|---|---|---|
| Compound A | COX-2 | 0.04 ± 0.01 |
| Compound B | COX-1 | 0.06 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Anticancer Activity
The compound's potential anticancer properties have been explored through various in vitro studies. For example, derivatives with similar structures exhibited cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. Notably, some compounds showed IC50 values in the nanomolar range, indicating potent activity .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxicity of related compounds on human leukemia cell lines (CEM-13 and U-937), several derivatives demonstrated significant antiproliferative effects, with IC50 values ranging from 0.11 to 1.47 μM .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the core structure can significantly influence biological activity. The introduction of electron-donating groups has been linked to enhanced activity against inflammatory pathways and cancer cell proliferation .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased anti-inflammatory and anticancer activity |
| Electron-withdrawing groups | Decreased potency |
The mechanism by which this compound exerts its biological effects is thought to involve modulation of key signaling pathways associated with inflammation and tumorigenesis. Inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins . Additionally, its interaction with cellular receptors may trigger apoptosis in cancer cells.
Propriétés
IUPAC Name |
4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-10-7-11(2)20-16(19-10)21-13-8-12(3)18-15(9-13)14-5-4-6-17-14/h7-9,14,17H,4-6H2,1-3H3,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHMWZMDAIAJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=NC(=C2)C)C3CCCN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















